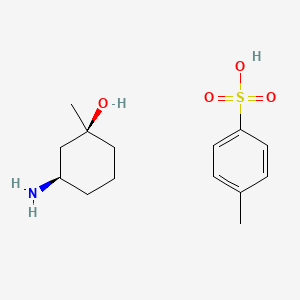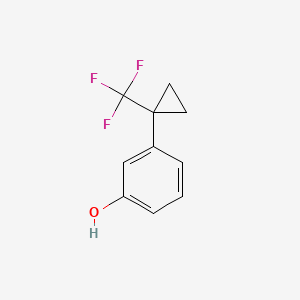
trans-3-Trifluoromethyl-cyclohexylamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Trifluoromethyl-cyclohexylamine HCl is a chemical compound that features a cyclohexane ring substituted with a trifluoromethyl group and an amine group. The hydrochloride salt form is often used to enhance the compound’s stability and solubility in water. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions like radical or nucleophilic substitution.
Amination: The amine group can be introduced through reductive amination or other amination techniques.
Formation of the Hydrochloride Salt: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and other scalable technologies to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amine to an amine oxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted cyclohexanes, amines, and trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, trans-3-Trifluoromethyl-cyclohexylamine HCl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biology, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of trans-3-Trifluoromethyl-cyclohexylamine HCl involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S)-3-(methyl)cyclohexan-1-amine;hydrochloride: Similar structure but with a methyl group instead of a trifluoromethyl group.
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
The presence of the trifluoromethyl group in trans-3-Trifluoromethyl-cyclohexylamine HCl imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIEAABDZVSPX-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B8211536.png)


![4-[1-(Trifluoromethyl)cyclopropyl]phenol](/img/structure/B8211572.png)










